molecular formula C16H10O4 B14481886 3-Hydroxy-1-oxo-2-phenyl-1H-indene-7-carboxylic acid CAS No. 64356-66-7

3-Hydroxy-1-oxo-2-phenyl-1H-indene-7-carboxylic acid

Cat. No.: B14481886
CAS No.: 64356-66-7
M. Wt: 266.25 g/mol
InChI Key: GGUBYGGSVDVSQJ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-oxo-2-phenyl-1H-indene-7-carboxylic acid is a compound belonging to the indene family, characterized by its unique structure that includes a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-oxo-2-phenyl-1H-indene-7-carboxylic acid can be achieved through several methods. One common approach involves the Perkin reaction, where 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile reacts with tert-butyl acetoacetate in the presence of acetic anhydride and triethylamine . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-oxo-2-phenyl-1H-indene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-1-oxo-2-phenyl-1H-indene-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in the development of bioactive molecules and studying enzyme interactions.

    Industry: It can be used in the production of fine chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-oxo-2-phenyl-1H-indene-7-carboxylic acid involves its interaction with specific molecular targets. The phenyl group and carboxylic acid functional group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-oxo-2-phenyl-1H-indene-7-carboxylic acid is unique due to its specific structure, which combines a phenyl group with a carboxylic acid functional group. This unique combination allows it to interact with a wide range of molecular targets, making it versatile in various applications.

Properties

CAS No.

64356-66-7

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

1-hydroxy-3-oxo-2-phenylindene-4-carboxylic acid

InChI

InChI=1S/C16H10O4/c17-14-10-7-4-8-11(16(19)20)13(10)15(18)12(14)9-5-2-1-3-6-9/h1-8,17H,(H,19,20)

InChI Key

GGUBYGGSVDVSQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C2=O)C(=CC=C3)C(=O)O)O

Origin of Product

United States

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